molecular formula C7H7F5O2 B14415208 1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate CAS No. 80110-84-5

1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate

Cat. No.: B14415208
CAS No.: 80110-84-5
M. Wt: 218.12 g/mol
InChI Key: NSPKSMNYLJPJMN-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 55°C at 100 mm Hg and a density of 1.277 g/mL at 25°C . This compound is primarily used in the production of polymers and copolymers, which have applications in various industries due to their unique properties.

Preparation Methods

1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 1,1,3,3,3-pentafluoropropanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and low surface energy.

    Biology: Fluorinated polymers derived from this compound are used in the development of biomaterials, such as coatings for medical devices, due to their biocompatibility and resistance to biofouling.

    Medicine: The compound is explored for use in drug delivery systems, where its unique properties can enhance the stability and release profile of therapeutic agents.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants that require high performance in harsh environments.

Mechanism of Action

The mechanism of action of 1,1,3,3,3-pentafluoropropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms imparts unique properties to the resulting polymers, such as low surface energy, chemical resistance, and thermal stability. These properties make the compound suitable for various applications in harsh environments .

Comparison with Similar Compounds

1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:

    2,2,3,3,3-Pentafluoropropyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group. It has similar applications in polymer synthesis.

    2,2,3,3-Tetrafluoropropyl methacrylate: Contains one less fluorine atom, resulting in slightly different properties and applications.

    1,1,1,3,3-Pentafluoropropane: A hydrofluorocarbon used primarily as a blowing agent in foam insulation

These comparisons highlight the unique properties of this compound, particularly its high fluorine content, which imparts superior chemical resistance and low surface energy to the resulting polymers .

Properties

CAS No.

80110-84-5

Molecular Formula

C7H7F5O2

Molecular Weight

218.12 g/mol

IUPAC Name

1,1,3,3,3-pentafluoropropyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H7F5O2/c1-4(2)5(13)14-7(11,12)3-6(8,9)10/h1,3H2,2H3

InChI Key

NSPKSMNYLJPJMN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(CC(F)(F)F)(F)F

Origin of Product

United States

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